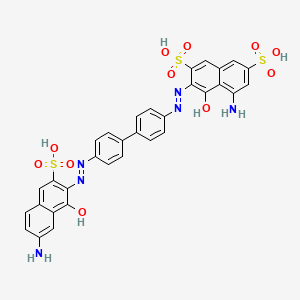
Direct Black BH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Black BH is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These dyes are widely used for their vibrant colors and ability to bind to various substrates, including textiles, paper, and leather. This compound is particularly known for its excellent dyeing properties on cotton fabrics.
Métodos De Preparación
The synthesis of Direct Black BH involves several key steps, including diazotization, coupling reactions, and reduction
Primary Diazotization Reaction:
p-Nitroaniline is diazotized by adding hydrochloric acid and sodium nitrite at low temperatures (around 10°C). This reaction forms a diazonium salt.Primary Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form an azo compound.
Reduction and Plate Filtration: The azo compound undergoes reduction, followed by filtration to remove impurities.
Secondary Diazotization and Coupling Reactions: The process is repeated to introduce additional azo groups, enhancing the dye’s properties.
Drying and Packaging: The final product is dried, crushed, and packaged for industrial use.
Análisis De Reacciones Químicas
Direct Black BH undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Direct Black BH has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism of action of Direct Black BH involves its ability to bind to substrates through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong and stable coloration. The molecular targets and pathways involved depend on the specific application and substrate being dyed .
Comparación Con Compuestos Similares
Direct Black BH can be compared with other similar azo dyes, such as Direct Black 22 and Direct Black 19. These dyes share similar structures and dyeing properties but may differ in terms of their specific applications and performance characteristics. This compound is unique in its ability to provide deep, rich black coloration with excellent fastness properties .
Similar Compounds
- Direct Black 22
- Direct Black 19
- Direct Blue 1
- Direct Orange 25
These compounds are also used in various dyeing applications and share similar chemical structures with this compound .
Propiedades
Número CAS |
25180-19-2 |
|---|---|
Fórmula molecular |
C32H24N6O11S3 |
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
Clave InChI |
JDKKCKKFTIMFFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


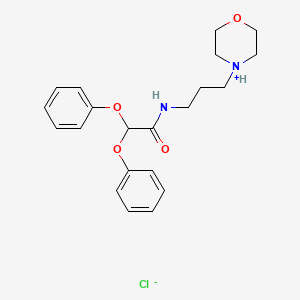
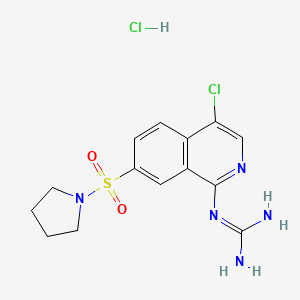

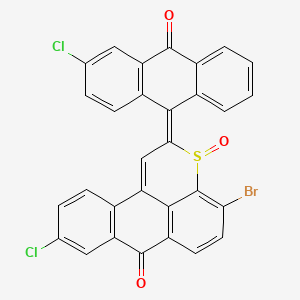
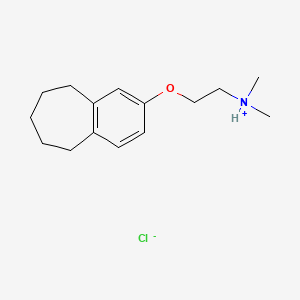
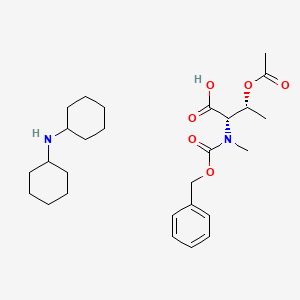


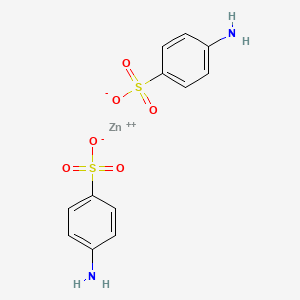
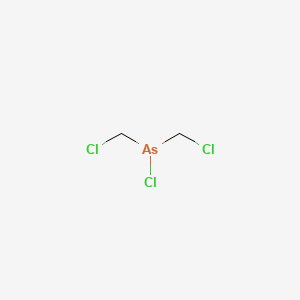
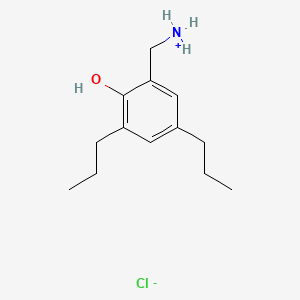
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
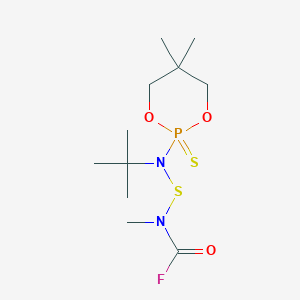
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
